molecular formula C10H15NO4-2 B13877634 4-ethyl2-methyl3-methyl-1H-pyrrole-2,4-dicarboxylate

4-ethyl2-methyl3-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B13877634
M. Wt: 213.23 g/mol
InChI Key: HZWBKTHQYGRXQI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate is a chemical compound with the molecular formula C10H17NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of 4-ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

4-Ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpyrrolidine-2,4-dicarboxylate: Lacks the ethyl group at the 4-position, which may affect its reactivity and biological activity.

    4-Ethyl-2,3-dimethylpyrrole-2,4-dicarboxylate: Contains a pyrrole ring instead of a pyrrolidine ring, leading to different chemical properties.

    Diethyl 2,3-dimethylpyrrolidine-2,4-dicarboxylate: Has ethyl groups at both the 2- and 4-positions, potentially altering its steric and electronic characteristics.

Uniqueness

4-Ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyrrolidine ring can influence its reactivity, stability, and interactions with molecular targets.

Properties

Molecular Formula

C10H15NO4-2

Molecular Weight

213.23 g/mol

IUPAC Name

4-ethyl-2,3-dimethylpyrrolidine-2,4-dicarboxylate

InChI

InChI=1S/C10H17NO4/c1-4-10(8(14)15)5-11-9(3,6(10)2)7(12)13/h6,11H,4-5H2,1-3H3,(H,12,13)(H,14,15)/p-2

InChI Key

HZWBKTHQYGRXQI-UHFFFAOYSA-L

Canonical SMILES

CCC1(CNC(C1C)(C)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.